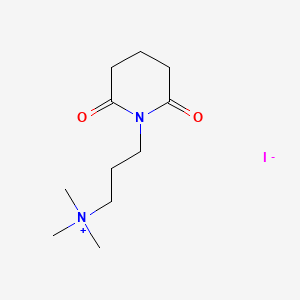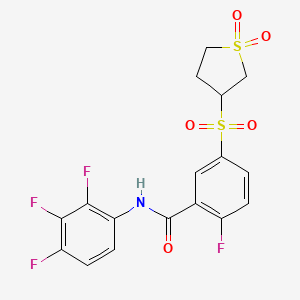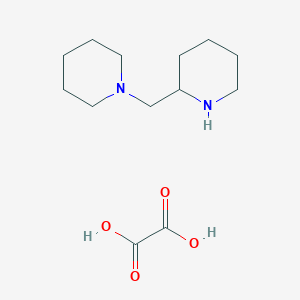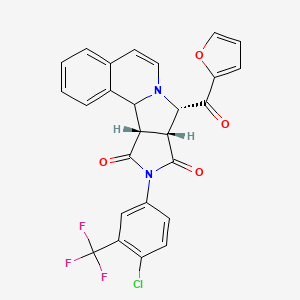
C26H16ClF3N2O4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C26H16ClF3N2O4 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H16ClF3N2O4 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure:
Functional group modifications:
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Continuous flow reactors: These reactors allow for better control over reaction conditions and can handle large volumes of reactants.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields of the desired product.
化学反应分析
Types of Reactions
C26H16ClF3N2O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Solvents: Organic solvents like dichloromethane or ethanol are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
C26H16ClF3N2O4: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to probe biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which C26H16ClF3N2O4 exerts its effects involves interactions with specific molecular targets. These interactions can include:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Modulating pathways: It can affect various biochemical pathways by altering the activity of key proteins or signaling molecules.
相似化合物的比较
Similar Compounds
C26H16ClF3N2O3: This compound is similar but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
C26H16ClF3N2O4: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C26H16ClF3N2O4 |
|---|---|
分子量 |
512.9 g/mol |
IUPAC 名称 |
(11S,12R,16S)-14-[4-chloro-3-(trifluoromethyl)phenyl]-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C26H16ClF3N2O4/c27-17-8-7-14(12-16(17)26(28,29)30)32-24(34)19-20(25(32)35)22(23(33)18-6-3-11-36-18)31-10-9-13-4-1-2-5-15(13)21(19)31/h1-12,19-22H/t19-,20+,21?,22-/m0/s1 |
InChI 键 |
NXZFPZQWAYHHJF-PJEZACDQSA-N |
手性 SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)C5=CC=CO5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]furan](/img/structure/B12631294.png)
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
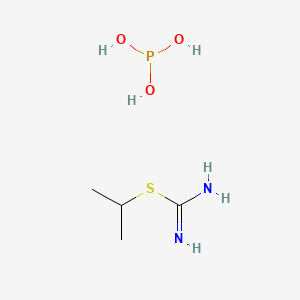




methanone](/img/structure/B12631333.png)
